molecular formula C6H9NO3 B13303124 Rac-(7R,7aR)-7-hydroxy-hexahydropyrrolo[1,2-c][1,3]oxazol-3-one

Rac-(7R,7aR)-7-hydroxy-hexahydropyrrolo[1,2-c][1,3]oxazol-3-one

Cat. No.: B13303124
M. Wt: 143.14 g/mol
InChI Key: UJDASDIGQWQAMP-WHFBIAKZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-(7R,7aR)-7-hydroxy-hexahydropyrrolo[1,2-c][1,3]oxazol-3-one is a heterocyclic compound with a unique structure that includes both pyrrolo and oxazol rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-(7R,7aR)-7-hydroxy-hexahydropyrrolo[1,2-c][1,3]oxazol-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of L-proline with 2,2,2-trichloro-1-ethoxyethanol in chloroform, followed by heating at reflux and subsequent recrystallization from ethanol . This method yields the desired compound as colorless to light brown crystals.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Rac-(7R,7aR)-7-hydroxy-hexahydropyrrolo[1,2-c][1,3]oxazol-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups within the compound’s structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the hydroxyl group.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the oxazol ring.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Rac-(7R,7aR)-7-hydroxy-hexahydropyrrolo[1,2-c][1,3]oxazol-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Rac-(7R,7aR)-7-hydroxy-hexahydropyrrolo[1,2-c][1,3]oxazol-3-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Rac-(7R,7aR)-7-hydroxy-hexahydropyrrolo[1,2-c][1,3]oxazol-3-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

IUPAC Name

(7S,7aS)-7-hydroxy-5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-3-one

InChI

InChI=1S/C6H9NO3/c8-5-1-2-7-4(5)3-10-6(7)9/h4-5,8H,1-3H2/t4-,5-/m0/s1

InChI Key

UJDASDIGQWQAMP-WHFBIAKZSA-N

Isomeric SMILES

C1CN2[C@H]([C@H]1O)COC2=O

Canonical SMILES

C1CN2C(C1O)COC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.